7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a pyrimido[1,2-a][1,3,5]triazin-6-one core. Key structural elements include:
- Core: A fused bicyclic system combining pyrimidine and triazine rings.
- Substituents:
- Ethyl and methyl groups at positions 7 and 6.
- A 4-methoxyphenyl group at position 1.
- A pyridin-3-ylmethyl moiety at position 2.
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H25N5O2/c1-4-20-16(2)24-22-26(18-7-9-19(29-3)10-8-18)14-25(15-27(22)21(20)28)13-17-6-5-11-23-12-17/h5-12H,4,13-15H2,1-3H3 |
InChI Key |
OUGGSPWJRGKVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.
Cyclization to form the tetrahydropyrimido[1,2-a][1,3,5]triazin-6-one core: This step involves cyclization reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds displayed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM while showing lower toxicity in normal cells (NIH-3T3) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis and other bacterial strains. The incorporation of the pyridinyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial drug development .
Enzyme Inhibition
Compounds with similar frameworks have been found to act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in cancer progression or microbial metabolism. For example, studies have shown that certain pyrimidine derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. The structural features allow for interaction with neurotransmitter systems or neurotrophic factors, potentially aiding in conditions such as neurodegeneration or cognitive decline.
Synthesis and Development
The synthesis of This compound typically involves multi-step organic reactions. These methods may include:
- Formation of the Pyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and amines.
- Substitution Reactions : Introducing methoxy and ethyl groups through nucleophilic substitution or electrophilic aromatic substitution techniques.
- Final Cyclization : Completing the triazine structure through cyclization reactions under acidic or basic conditions.
These synthetic routes are optimized for yield and purity while adhering to green chemistry principles where possible.
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrimidine derivatives showed that compounds similar to This compound were tested against multiple cancer cell lines using MTT assays. The results indicated selective toxicity towards cancer cells while maintaining low toxicity towards normal cells.
Case Study 2: Antimicrobial Testing
Another investigation explored the antimicrobial effects of pyrimidine derivatives against various strains of bacteria and fungi. The results highlighted significant inhibition of growth in resistant bacterial strains when treated with compounds structurally related to the target compound.
Mechanism of Action
The mechanism of action of 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in the Pyrimido-Triazine Family
Compound A: 3-Chloro-8-Phenyl-6-(Thiophen-2-yl)-6,7-Dihydro-4H-Pyrimido[2,1-c][1,2,4]Triazin-4-One
- Core : Pyrimido[2,1-c][1,2,4]triazin-4-one.
- Substituents : Chloro (position 3), phenyl (position 8), thiophen-2-yl (position 6).
- Bioactivity : Demonstrated kinase inhibitory activity in pharmacological evaluations .
Comparison with Tetrahydroimidazo[1,2-a]Pyridine Derivatives
Compound B: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents: Cyano, 4-nitrophenyl, phenethyl, ester groups.
- Properties : Molecular weight 558.58 g/mol, melting point 243–245°C .
| Parameter | Target Compound | Compound B |
|---|---|---|
| Core Structure | Pyrimido-triazinone | Imidazo-pyridine |
| Aromatic Substituents | 4-Methoxyphenyl, pyridine | 4-Nitrophenyl, phenethyl |
| Functional Groups | Ether, alkyl | Nitro, cyano, ester |
| Solubility* | Moderate (pyridine enhances solubility) | Low (nitro groups reduce solubility) |
Key Insight : The 4-methoxyphenyl group in the target compound likely confers better metabolic stability than the 4-nitrophenyl group in Compound B, which may be prone to reduction in vivo .
Methodological Insights: Structural Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as applied to aglaithioduline and SAHA in ), the target compound’s structural features can be compared to known bioactive molecules:
- Pharmacokinetic Prediction : The methoxy group could enhance membrane permeability, while the pyridine moiety may facilitate target binding .
Biological Activity
The compound 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that belongs to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The following sections will explore its structural characteristics, biological activities, relevant case studies, and research findings.
Biological Activity Overview
Research indicates that compounds similar to this one often exhibit a range of biological activities including:
- Antimicrobial Activity : Many pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Certain derivatives have been tested for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Some compounds in this class act as inhibitors for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For example:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Case Study : A related study demonstrated that pyrimidine-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of similar compounds has been evaluated in various studies:
- Research Findings : In vitro studies showed that certain pyrimidine derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Cytotoxicity Assays : The compound’s effectiveness was measured using MTT assays which indicated a dose-dependent response in cell viability.
Enzyme Inhibition
Many pyrimidine derivatives function as enzyme inhibitors:
- Target Enzymes : These include dihydrofolate reductase (DHFR) and various kinases which are crucial in cancer progression.
- Binding Affinity : Binding studies have shown that these compounds can effectively bind to target enzymes, potentially blocking their activity .
Summary of Biological Activities
Case Studies
-
Cytotoxicity Study on MCF-7 Cells :
- Objective : Evaluate the cytotoxic effects of the compound.
- Methodology : MTT assay was employed to assess cell viability.
- Results : The compound exhibited significant cytotoxicity with an IC50 value indicative of its potency against breast cancer cells.
-
Antimicrobial Efficacy Testing :
- Objective : Determine the antimicrobial effectiveness against common pathogens.
- Methodology : Disk diffusion method was used to evaluate bacterial inhibition zones.
- Results : Notable inhibition was observed against both gram-positive and gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
